molecular formula C11H11FN2O3 B12887682 Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12887682
M. Wt: 238.21 g/mol
InChI Key: IXZVOELNROZATN-UKTHLTGXSA-N
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Description

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is a heterocyclic organic compound characterized by a closed carbon atom ring with a fluorine atom and a hydroxyimino group. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Skraup cyclization, which transforms substituted anilines into quinolines by reacting them with aldehydes or ketones . The reaction conditions often include the use of acidic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Mechanism of Action

The mechanism of action of Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cellular replication processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-fluoro-4-(hydroxyimino)-3,4-dihydroquinoline-1(2H)-carboxylate is unique due to the presence of both a fluorine atom and a hydroxyimino group, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11FN2O3

Molecular Weight

238.21 g/mol

IUPAC Name

methyl (4E)-6-fluoro-4-hydroxyimino-2,3-dihydroquinoline-1-carboxylate

InChI

InChI=1S/C11H11FN2O3/c1-17-11(15)14-5-4-9(13-16)8-6-7(12)2-3-10(8)14/h2-3,6,16H,4-5H2,1H3/b13-9+

InChI Key

IXZVOELNROZATN-UKTHLTGXSA-N

Isomeric SMILES

COC(=O)N1CC/C(=N\O)/C2=C1C=CC(=C2)F

Canonical SMILES

COC(=O)N1CCC(=NO)C2=C1C=CC(=C2)F

Origin of Product

United States

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